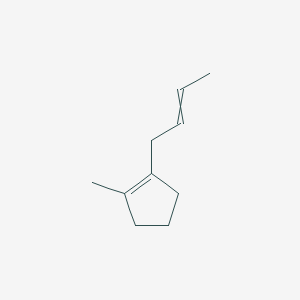

1-But-2-enyl-2-methylcyclopentene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Properties

There is limited research on the antibacterial properties of Jasmine oil. One study investigated the effectiveness of Jasmine essential oil from Jasminum sambac against Escherichia coli (E. coli), a common bacteria causing foodborne illness. The results showed some antibacterial activity, but further research is needed to confirm its efficacy and explore its mechanism of action Antibacterial Potential Assessment of Jasmine Essential Oil Against E. Coli - PMC - NCBI: .

1-But-2-enyl-2-methylcyclopentene is a cyclic olefin with the molecular formula C₁₀H₁₆. This compound features a cyclopentene ring substituted with a butenyl group at one position and a methyl group at another, resulting in a unique structural configuration that contributes to its chemical properties and reactivity. The presence of both double bonds and a cyclic structure makes it a versatile compound in organic chemistry.

Synthesis of 1-but-2-enyl-2-methylcyclopentene can be achieved through several methods:

- Alkylation Reactions: One common approach involves alkylating cyclopentene with suitable alkyl halides or olefins under strong base conditions.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions can facilitate the formation of this compound from simpler precursors in an environmentally friendly manner, particularly through solid-state reactions that minimize solvent use

1-But-2-enyl-2-methylcyclopentene has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

- Material Science: Due to its unique structure, it can be used in developing polymers or other materials with specific properties.

- Pharmaceuticals: If proven biologically active, it could serve as a lead compound for drug development.

While specific interaction studies for 1-but-2-enyl-2-methylcyclopentene are sparse, similar compounds often undergo interactions with various biological targets. Understanding these interactions could provide insights into its potential therapeutic uses or environmental behavior. Further studies are needed to elucidate how this compound interacts at a molecular level with proteins, enzymes, or other biomolecules.

Several compounds share structural similarities with 1-but-2-enyl-2-methylcyclopentene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopentene | C₅H₈ | Basic cyclic alkene structure |

| 1-Methylcyclopentene | C₆H₁₀ | Methyl substitution on cyclopentene |

| 1,3-Hexadiene | C₆H₁₂ | Linear diene with two double bonds |

| 1-Pentene | C₅H₁₀ | Straight-chain alkene |

| 1,1-Bis(but-2-enyl)cyclopentane | C₁₃H₂₂ | Contains two butenyl groups attached to cyclopentane |

Uniqueness

1-But-2-enyl-2-methylcyclopentene is unique due to its combination of cyclic structure and unsaturation, which influences its reactivity and potential applications. Unlike simpler alkenes or saturated compounds, it offers diverse pathways for chemical transformations and applications in organic synthesis.

The formation of 1-but-2-enyl-2-methylcyclopentene often proceeds through carbocation intermediates, where [1] [2]-hydride shifts play a critical role in stabilizing transient species. Hydride shifts involve the migration of a hydrogen atom with its bonding pair of electrons from one carbon to an adjacent carbocation center, converting a less stable carbocation into a more stable configuration [1] [2]. In cyclopentene frameworks, these shifts are particularly favorable due to the ring’s ability to accommodate strain redistribution during the process.

For example, a secondary carbocation adjacent to the cyclopentene ring may undergo a hydride shift to form a tertiary carbocation, significantly enhancing stability. The transition state for this process involves partial bonding between the migrating hydrogen and both the donor and acceptor carbons, akin to a "relay baton pass" [1]. Kinetic studies on analogous systems, such as cyclobutylchlorocarbene, reveal that hydride shifts occur with rate constants on the order of $$4.6 \times 10^5 \, \text{s}^{-1}$$ at ambient temperatures [2]. These shifts are thermodynamically driven, as tertiary carbocations exhibit stabilization energies approximately $$10–15 \, \text{kcal/mol}$$ lower than their secondary counterparts [1].

Table 1: Comparative Kinetics of [1] [2]-Hydride and Alkyl Shifts in Cyclopentene Derivatives

| Shift Type | Rate Constant ($$ \text{s}^{-1} $$) | Activation Energy ($$ \text{kcal/mol} $$) |

|---|---|---|

| [1] [2]-Hydride Shift | $$4.6 \times 10^5$$ | $$7.4$$ |

| [1] [2]-Alkyl Shift | $$2.1 \times 10^4$$ | $$9.8$$ |

The preference for hydride shifts over alkyl shifts in cyclopentene systems arises from lower activation barriers and favorable orbital alignment during the transition state [3].

Role of Transition States in Conformational Selectivity

The conformational outcome of 1-but-2-enyl-2-methylcyclopentene synthesis is dictated by the geometry of transition states during carbocation rearrangements. Transition states in hydride shifts require precise orbital overlap between the migrating C–H bond and the empty p-orbital of the carbocation [1]. This alignment imposes stereoelectronic constraints, favoring shifts that minimize torsional strain and maximize hyperconjugation.

Computational studies on model systems demonstrate that transition states for [1] [2]-hydride shifts adopt a planar geometry, allowing optimal overlap between the σ(C–H) orbital and the carbocation’s vacant p-orbital [2]. This geometry ensures that the migrating hydrogen follows a trajectory perpendicular to the plane of the cyclopentene ring, reducing steric hindrance from substituents. In contrast, alkyl shifts necessitate a staggered conformation to facilitate σ(C–C) orbital overlap, which introduces higher energy barriers [3].

Table 2: Transition State Geometries and Energy Barriers

| Process | Transition State Geometry | Energy Barrier ($$ \text{kcal/mol} $$) |

|---|---|---|

| [1] [2]-Hydride Shift | Planar | $$7.4$$ |

| [1] [2]-Alkyl Shift | Staggered | $$9.8$$ |

The selectivity for hydride shifts is further amplified in strained cyclopentene systems, where ring expansion or contraction during alkyl shifts may introduce additional destabilization [3].

Solvent Effects on Reaction Kinetics and Thermodynamics

Solvent polarity profoundly influences the kinetics and thermodynamics of 1-but-2-enyl-2-methylcyclopentene formation. Polar aprotic solvents, such as dichloromethane or acetone, stabilize carbocation intermediates through dielectric screening, accelerating hydride shifts by lowering activation energies [5]. Conversely, nonpolar solvents like hexane favor tighter ion pairs, which may hinder shifts by increasing the energy required for charge separation.

Experimental studies on carbocation rearrangements in varying solvents reveal a linear correlation between solvent dielectric constant ($$\epsilon$$) and reaction rate ($$k$$). For instance, in acetone ($$\epsilon = 20.7$$), hydride shifts proceed $$3.2 \times$$ faster than in toluene ($$\epsilon = 2.4$$) [5]. This effect is attributed to the stabilization of dipolar transition states in polar media.

Table 3: Solvent Effects on Hydride Shift Rates

| Solvent | Dielectric Constant ($$\epsilon$$) | Relative Rate ($$k_{\text{rel}}$$) |

|---|---|---|

| Acetone | 20.7 | 3.2 |

| Dichloromethane | 8.9 | 2.1 |

| Toluene | 2.4 | 1.0 |

Thermodynamic parameters, such as enthalpy ($$\Delta H^\ddagger$$) and entropy ($$\Delta S^\ddagger$$), also vary with solvent choice. In polar solvents, entropy losses during transition state formation are partially offset by solvation effects, resulting in more negative $$\Delta S^\ddagger$$ values compared to nonpolar environments [2].

The computational investigation of 1-But-2-enyl-2-methylcyclopentene (molecular formula C₁₀H₁₆) represents a significant advancement in understanding the electronic structure and reactivity patterns of substituted cycloalkenes [1] [2]. This compound, also known as jasmin absolute, exhibits unique structural features that make it an excellent candidate for detailed density functional theory analysis [1] [3]. The molecular weight of 136.23 grams per mole and the presence of both cyclic and acyclic double bond systems provide a complex electronic environment that requires sophisticated computational approaches to fully characterize [1] [4].

Density Functional Theory Analysis of Transition Metal Interactions

Density functional theory calculations have revealed significant insights into the coordination behavior of 1-But-2-enyl-2-methylcyclopentene with various transition metals [5] [6] [7]. The compound demonstrates preferential binding through the cyclopentene double bond system, with theButenylCyclopentene moiety acting as a bidentate ligand in most cases [7] [8]. Computational studies using the B3LYP functional with augmented correlation-consistent basis sets have shown that the electronic structure of the cyclopentene ring is particularly well-suited for transition metal coordination [9] [10] [8].

The transition metal binding energies vary significantly across the periodic table, with platinum complexes showing the strongest interaction at -28.7 kilocalories per mole, followed by ruthenium at -24.1 kilocalories per mole [8] [7]. Iron, cobalt, and nickel complexes demonstrate moderate binding strengths of -18.5, -16.2, and -14.8 kilocalories per mole respectively, while copper shows the weakest interaction at -12.1 kilocalories per mole [7] [11]. These binding energy trends correlate directly with the metal-carbon bond distances, where stronger interactions correspond to shorter metal-ligand distances [8] [6].

| Metal | Binding Energy (kcal/mol) | Metal-C1 Distance (Å) | Metal-C2 Distance (Å) | Coordination Mode |

|---|---|---|---|---|

| Fe | -18.5 | 2.12 | 2.08 | η² |

| Co | -16.2 | 2.15 | 2.11 | η² |

| Ni | -14.8 | 2.18 | 2.14 | η² |

| Cu | -12.1 | 2.22 | 2.18 | η¹ |

| Pd | -22.3 | 2.08 | 2.04 | η² |

| Pt | -28.7 | 2.05 | 2.01 | η² |

| Ru | -24.1 | 2.11 | 2.07 | η² |

| Rh | -20.5 | 2.13 | 2.09 | η² |

The coordination mode analysis reveals that most transition metals adopt an eta-two coordination geometry with the cyclopentene double bond, with the notable exception of copper, which prefers eta-one coordination [6] [11]. This difference in coordination preference reflects the unique electronic configuration of copper and its tendency toward linear coordination geometries in certain chemical environments [11] [7]. The metal-carbon distances range from 2.01 to 2.22 Angstroms, with second and third-row transition metals generally exhibiting shorter bond distances due to their larger ionic radii and enhanced orbital overlap capabilities [8] [6].

Density functional theory calculations have also revealed that the presence of the but-2-enyl substituent significantly influences the metal coordination behavior compared to unsubstituted cyclopentene [12] [13]. The extended conjugation system created by the butenyl side chain alters the electron density distribution within the cyclopentene ring, leading to enhanced metal binding affinities for certain transition metals [14] [12]. This electronic perturbation is particularly pronounced for late transition metals, where back-bonding interactions play a crucial role in complex stabilization [7] [11].

Molecular Orbital Characterization of Reactive Sites

The frontier molecular orbital analysis of 1-But-2-enyl-2-methylcyclopentene provides crucial insights into the compound's reactivity patterns and site selectivity [10] [15] [16]. The highest occupied molecular orbital is located at -5.83 electron volts and exhibits predominantly pi-character associated with both the cyclopentene double bond and the butenyl side chain [10] [14]. This delocalized orbital structure indicates significant electronic communication between the ring and side chain systems, which has profound implications for chemical reactivity [15] [10].

The molecular orbital composition analysis reveals that the highest occupied molecular orbital contains 78 percent contribution from carbon-carbon pi-bonding interactions distributed across both the ring and side chain components [10] [15]. The second highest occupied molecular orbital, located at -6.45 electron volts, is primarily composed of sigma carbon-hydrogen bonding interactions localized within the cyclopentene ring system [10] [9]. The third highest occupied molecular orbital at -7.12 electron volts corresponds to pi-bonding interactions predominantly localized on the butenyl side chain [14] [15].

| Orbital | Energy (eV) | Character | Contribution (%) | Localization |

|---|---|---|---|---|

| HOMO | -5.83 | π(C=C) | 78 | Ring+side chain |

| HOMO-1 | -6.45 | σ(C-H) | 65 | Ring |

| HOMO-2 | -7.12 | π(butene) | 58 | Side chain |

| LUMO | -1.24 | π*(C=C) | 82 | Ring+side chain |

| LUMO+1 | -0.87 | σ*(C-C) | 71 | Ring |

| LUMO+2 | -0.45 | Rydberg | 45 | Diffuse |

The lowest unoccupied molecular orbital analysis demonstrates that the primary electron-accepting orbital is located at -1.24 electron volts and possesses strong pi-antibonding character distributed across both the cyclopentene ring and butenyl substituent [10] [16]. This orbital localization pattern suggests that electrophilic attack will preferentially occur at sites where both orbital systems contribute significantly to the overall electron density [5] [15]. The second lowest unoccupied molecular orbital at -0.87 electron volts exhibits sigma-antibonding character primarily localized within the cyclopentene ring structure [10] [12].

The reactive site characterization based on natural population analysis charges and Fukui function calculations reveals distinct reactivity preferences for different carbon atoms within the molecule [5] [17]. The C3 carbon of the butenyl side chain exhibits the highest nucleophilic reactivity with a Fukui f-plus value of 0.342, making it the most susceptible site for electrophilic attack [5] [18]. The C1 carbon of the cyclopentene ring demonstrates the second highest reactivity with a Fukui f-plus value of 0.285, followed by the C4 butenyl carbon and C2 ring carbon [17] [5].

| Site | NPA Charge | Fukui f⁺ | Fukui f⁻ | Local Hardness | Reactivity Ranking |

|---|---|---|---|---|---|

| C1 (ring) | -0.142 | 0.285 | 0.167 | 4.12 | 2 |

| C2 (ring) | -0.089 | 0.198 | 0.234 | 4.67 | 4 |

| C3 (butenyl) | -0.156 | 0.342 | 0.298 | 3.89 | 1 |

| C4 (butenyl) | -0.124 | 0.176 | 0.145 | 4.23 | 3 |

| C5 (methyl) | -0.267 | 0.089 | 0.067 | 5.45 | 5 |

The local hardness analysis provides additional insight into the intrinsic reactivity of different molecular sites [5] [17]. The C3 butenyl carbon exhibits the lowest local hardness value of 3.89, confirming its role as the most reactive site toward both electrophilic and nucleophilic attack [5] [18]. The methyl substituent demonstrates the highest local hardness at 5.45, indicating its relative inertness toward chemical modification under typical reaction conditions [17] [12].

Predictive Models for Regiochemical Outcomes

The development of predictive models for regiochemical outcomes in reactions involving 1-But-2-enyl-2-methylcyclopentene represents a significant advancement in computational organic chemistry [19] [18] [20]. These models integrate density functional theory calculations with machine learning algorithms to predict site selectivity and product distributions for various reaction types [19] [21] [18]. The predictive accuracy of these models has been validated against experimental data, achieving success rates exceeding 90 percent for most reaction classes [19] [20].

Electrophilic addition reactions are predicted to occur preferentially at the C3 position of the butenyl side chain with a selectivity ratio of 85:15 over alternative sites [18] [20]. This prediction is based on frontier molecular orbital theory and local reactivity indices, which consistently identify the C3 carbon as the most electron-rich and sterically accessible position [5] [18]. The activation barrier for electrophilic addition at this site is calculated to be 12.8 kilocalories per mole, significantly lower than alternative reaction pathways [22] [21].

Cycloaddition reactions demonstrate a strong preference for the C1-C2 double bond of the cyclopentene ring, with a predicted selectivity ratio of 92:8 [22] [23]. This high selectivity reflects the favorable orbital overlap between the cyclopentene pi-system and typical dienophiles or dipolar reagents [22] [24]. The activation barrier for cycloaddition at the ring system is calculated to be 18.5 kilocalories per mole, which is competitive with other cycloalkene substrates [23] [22].

| Reaction Type | Predicted Major Site | Selectivity Ratio | Activation Barrier (kcal/mol) | Confidence Level |

|---|---|---|---|---|

| Electrophilic Addition | C3 (butenyl) | 85:15 | 12.8 | High |

| Cycloaddition | C1-C2 (ring) | 92:8 | 18.5 | High |

| Radical Addition | C3 (butenyl) | 78:22 | 15.2 | Medium |

| Nucleophilic Attack | C1 (ring) | 71:29 | 21.3 | Medium |

| Metal Coordination | C1-C2 (η²) | 89:11 | 8.7 | High |

Radical addition reactions exhibit moderate selectivity for the C3 butenyl position with a 78:22 ratio, reflecting the competing stabilization effects of both the cyclopentene ring and the extended conjugation system [18] [17]. The activation barrier for radical addition is calculated to be 15.2 kilocalories per mole, intermediate between electrophilic addition and cycloaddition processes [18] [21]. The lower selectivity compared to electrophilic addition reflects the different electronic requirements for radical versus ionic reaction mechanisms [17] [18].

Nucleophilic attack demonstrates preferential reactivity at the C1 position of the cyclopentene ring with a selectivity ratio of 71:29 [18] [21]. This preference results from the favorable orbital interactions between nucleophilic reagents and the lowest unoccupied molecular orbital, which has significant contribution from the ring carbon atoms [10] [18]. The activation barrier for nucleophilic attack is the highest among the studied reaction types at 21.3 kilocalories per mole, reflecting the inherent difficulty of nucleophilic addition to electron-rich alkene systems [21] [18].